![molecular formula C15H9NO4 B254019 {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254019.png)
{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile, also known as FOCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile exerts its biological activities through a variety of mechanisms, including inhibition of reactive oxygen species, modulation of signaling pathways, and induction of apoptosis. {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has several advantages for use in lab experiments, including its high purity, stability, and solubility in a range of solvents. However, {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile may exhibit some limitations, including potential toxicity and limited availability.
Zukünftige Richtungen
{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has several potential future directions for research, including further optimization of its synthesis method, exploration of its biological activities in vivo, and development of novel compounds based on {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile as a building block. Additionally, {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile may have potential applications in the development of new materials with unique properties.
Synthesemethoden
{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile can be synthesized through a multistep process that involves the reaction of 2-furoic acid with acetic anhydride, followed by the reaction of the resulting compound with potassium cyanide. The final step involves the reaction of the resulting compound with 4-hydroxycoumarin. The synthesis method for {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been extensively studied and optimized, resulting in high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been used in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been used as a building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Eigenschaften
Produktname |
{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile |
---|---|
Molekularformel |
C15H9NO4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-[2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile |
InChI |
InChI=1S/C15H9NO4/c16-7-9-19-15-13(17)10-4-1-2-5-11(10)20-14(15)12-6-3-8-18-12/h1-6,8H,9H2 |
InChI-Schlüssel |
UKLFEDRAJIJQPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.